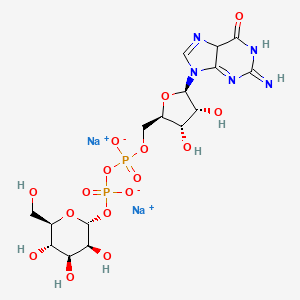

GDP--D-annose (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El difosfato de guanosina-alfa-D-manosa disódico es un azúcar nucleótido que actúa como sustrato para las reacciones de glucosiltransferasa en el metabolismo. Es un sustrato donante para las mannosiltransferasas y un precursor del GDP-beta-L-fucosa . Este compuesto desempeña un papel crucial en la biosíntesis de glucoproteínas y glucolípidos, que son esenciales para diversos procesos biológicos en eucariotas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El difosfato de guanosina-alfa-D-manosa disódico se sintetiza a partir de trifosfato de guanosina (GTP) y manosa-1-fosfato mediante la acción de la enzima manosa-1-fosfato guanililtransferasa (GDP-manosa pirofosforilasa) . Las condiciones de reacción suelen implicar el uso de una solución tampón a un pH específico para optimizar la actividad enzimática.

Métodos de Producción Industrial

En entornos industriales, el difosfato de guanosina-alfa-D-manosa disódico se produce utilizando tecnología de ADN recombinante para expresar las enzimas necesarias en hospedadores microbianos como Escherichia coli o Saccharomyces cerevisiae . Los cultivos microbianos se cultivan en biorreactores en condiciones controladas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El difosfato de guanosina-alfa-D-manosa disódico experimenta diversas reacciones químicas, que incluyen:

Glucosilación: Actúa como donante de manosa en reacciones de glucosilación mediadas por mannosiltransferasas.

Epimerización: Se puede convertir en GDP-beta-L-fucosa mediante la acción de la GDP-manosa 3,5-epimerasa.

Reactivos y Condiciones Comunes

Glucosilación: Requiere mannosiltransferasas y moléculas receptoras específicas (por ejemplo, proteínas o lípidos) en condiciones fisiológicas.

Epimerización: Implica la enzima GDP-manosa 3,5-epimerasa y ocurre en condiciones suaves.

Principales Productos

Glucosilación: Produce glucoproteínas y glucolípidos con residuos de manosa.

Epimerización: Produce GDP-beta-L-fucosa.

Aplicaciones Científicas De Investigación

El difosfato de guanosina-alfa-D-manosa disódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de la glucosiltransferasa.

Biología: Esencial para el estudio de la biosíntesis de glucoproteínas y glucolípidos.

Industria: Utilizado en la producción de glucoproteínas recombinantes y otras aplicaciones biotecnológicas.

Mecanismo De Acción

El difosfato de guanosina-alfa-D-manosa disódico ejerce sus efectos al servir como donante de manosa en las reacciones de glucosilación. Es reconocido y utilizado por las mannosiltransferasas, que transfieren el residuo de manosa a moléculas receptoras específicas . Este proceso es crucial para el correcto plegamiento, estabilidad y función de las glucoproteínas y los glucolípidos .

Comparación Con Compuestos Similares

Compuestos Similares

GDP-beta-L-fucosa: Un producto de la epimerización del difosfato de guanosina-alfa-D-manosa disódico.

GDP-D-manosa disódico: Contiene tanto GDP-alfa-D-manosa como GDP-beta-D-manosa.

Singularidad

El difosfato de guanosina-alfa-D-manosa disódico es único debido a su papel específico como donante de manosa en las reacciones de glucosilación y su capacidad para convertirse en GDP-beta-L-fucosa . Esta doble funcionalidad lo convierte en un compuesto crítico en la biosíntesis de glucoproteínas y glucolípidos .

Propiedades

Fórmula molecular |

C16H23N5Na2O16P2 |

|---|---|

Peso molecular |

649.3 g/mol |

Nombre IUPAC |

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);;/q;2*+1/p-2/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |

Clave InChI |

NUDAOFDYOMNLEV-BZONDYFRSA-L |

SMILES isomérico |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na+].[Na+] |

SMILES canónico |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)

![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)

![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)

![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)